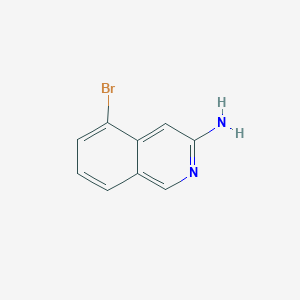

5-Bromoisoquinolin-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWSVFLRMXYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697427 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-01-2 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 5 Bromoisoquinolin 3 Amine

Strategies for the Direct Synthesis of 5-Bromoisoquinolin-3-amine

The direct synthesis of this compound presents significant regiochemical challenges. While direct functionalization of a pre-existing isoquinoline-3-amine skeleton is an attractive route, the inherent electronic properties of the molecule heavily influence the position of substitution.

Bromination of Isoquinolin-3-amine (B165114) Derivatives

The introduction of a bromine atom onto the isoquinolin-3-amine scaffold via electrophilic aromatic substitution is a primary consideration for direct synthesis. This involves treating the parent amine with a brominating agent.

The conditions for the bromination of isoquinolin-3-amine can be optimized to improve reaction efficiency and yield. Key parameters include the choice of brominating agent, solvent, and the potential use of a catalyst. For instance, N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations. Research into the bromination of quinolin-3-amine and isoquinolin-3-amine has shown that the reaction can be significantly accelerated. The addition of a catalytic amount of ammonium (B1175870) acetate (B1210297) (NH₄OAc) and a change of solvent from methanol (B129727) to acetonitrile (B52724) can reduce reaction times from an hour to just a few minutes. arkat-usa.org

| Brominating Agent | Solvent | Catalyst | Reaction Time | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol | None | 1 hour | Standard condition yielding the brominated product. |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0.1 mol% NH₄OAc | 5 minutes | Optimized conditions showing significant rate enhancement. |

The primary challenge in synthesizing the 5-bromo isomer directly from isoquinolin-3-amine lies in controlling the regioselectivity of the electrophilic substitution. The amino group at the C-3 position is a powerful activating group and an ortho-, para-director. youtube.comlibretexts.org In the isoquinoline (B145761) ring system, the position ortho to the 3-amino group is the C-4 position. Due to the strong activating and directing effect of the amino group, electrophiles like bromine are preferentially directed to this C-4 position. libretexts.org

Indeed, experimental studies confirm this theoretical principle, showing that the bromination of isoquinolin-3-amine with NBS yields 4-bromoisoquinolin-3-amine (B79041) as the major product. arkat-usa.org The electronic enrichment at the C-4 position, ortho to the amino group, makes it the most favorable site for electrophilic attack. Consequently, the direct synthesis of this compound via this method is not a viable route, necessitating the use of more complex, multi-step strategies. fiveable.me

Multi-step Synthesis Routes from Precursors

Given the regiochemical outcome of direct bromination, multi-step synthetic plans are required to construct this compound. fiveable.melibretexts.org These routes typically involve the initial synthesis of an isoquinoline ring already bearing the C-5 bromine, followed by the introduction of the C-3 amino group.

A crucial intermediate for this strategy is 5-bromoisoquinoline (B27571). This compound is prepared by the direct bromination of isoquinoline itself. Unlike isoquinolin-3-amine, the electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially on the benzene (B151609) ring portion, at the C-5 and C-8 positions. iust.ac.ir By carefully controlling the reaction conditions, 5-bromoisoquinoline can be synthesized in good yield. The procedure generally involves dissolving isoquinoline in concentrated sulfuric acid, cooling the mixture to low temperatures, and then adding a brominating agent like N-bromosuccinimide (NBS). orgsyn.orggoogle.comchemicalbook.com

Strict temperature control is critical to maximize the yield of the desired 5-bromo isomer and suppress the formation of the 8-bromoisoquinoline (B29762) side product, which is difficult to separate. orgsyn.orgorgsyn.org

| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Yield |

|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25°C to -22°C | 72% |

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -20°C to -15°C | Not specified |

A classic strategy in organic synthesis for introducing an amino group is through the reduction of a corresponding nitro group. youtube.comlibretexts.org This would hypothetically involve the synthesis of a 5-bromo-3-nitroisoquinoline intermediate, which could then be reduced to the target this compound. The reduction of an aromatic nitro group to a primary amine is a well-established transformation, commonly achieved using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

However, the synthesis of the 5-bromo-3-nitroisoquinoline precursor is itself a significant challenge. The isoquinoline ring system is electron-deficient, particularly the pyridine (B92270) ring, making it resistant to electrophilic substitution reactions like nitration. When 5-bromoisoquinoline is subjected to nitrating conditions (e.g., KNO₃ in H₂SO₄), substitution occurs on the activated benzene ring, yielding 5-bromo-8-nitroisoquinoline, not the required 3-nitro isomer. orgsyn.orggoogle.com

Therefore, to install the amino group at the C-3 position, alternative methods that overcome the low electrophilic reactivity of the pyridine ring are necessary. Modern techniques such as Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction, can be employed. This approach would start from a precursor like 5-bromo-3-chloroisoquinoline, where the chloro group at the C-3 position is replaced by an amine equivalent. mdpi.com

Derivatization and Further Functionalization of this compound

The dual reactivity of this compound, stemming from its aryl bromide and primary amine moieties, makes it a valuable substrate for creating diverse molecular architectures through sequential or selective functionalization.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The bromo- and amino- groups on the isoquinoline scaffold serve as handles for such transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. organic-chemistry.orgrug.nlresearchgate.net In the context of this compound, the primary amino group at the C3 position can act as a nucleophile in a coupling reaction with various aryl halides. This transformation would result in the synthesis of N-aryl-5-bromoisoquinolin-3-amines, significantly increasing the molecular complexity.

Generally, these reactions are performed using a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine (B1218219) ligand like BINAP, XPhos, or BrettPhos, and a base such as Cs₂CO₃ or NaOt-Bu. rug.nlorganic-synthesis.com The choice of ligand is critical and is often tailored to the specific substrates to optimize yield and minimize side reactions. rug.nl While the Buchwald-Hartwig amination of amino-heterocycles is a widely applied methodology, specific examples detailing the N-arylation of this compound itself are not prominently featured in the surveyed literature. However, the successful amination of other bromo-substituted isoquinolines, such as the kiloscale synthesis of (S)-6-((2-methyl-1-hydroxypropan-2-yl)amino)isoquinoline-1-carbonitrile from 6-bromoisoquinoline-1-carbonitrile, demonstrates the utility of this reaction on the isoquinoline core. acs.org

Table 1: Generalized Conditions for Buchwald-Hartwig Amination This table represents typical conditions for the reaction class, not a specific example for the title compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | BINAP / XPhos / BrettPhos | Cs₂CO₃ / K₃PO₄ / NaOt-Bu | Toluene / Dioxane | 80 - 110 |

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. libretexts.orggoogle.com The bromine atom at the C5 position of this compound makes it an ideal electrophilic partner for Suzuki coupling with various arylboronic acids or esters. This reaction facilitates the introduction of diverse aryl or heteroaryl substituents at the C5 position, yielding 5-aryl-isoquinolin-3-amine derivatives.

Research has demonstrated the feasibility of this transformation on the bromo-amino-isoquinoline scaffold. In a study focused on synthesizing indazolo[3,2-a]isoquinolinamines, 1-bromoisoquinolin-3-amine (B82021) and its derivatives were successfully coupled with 2-nitrophenylboronic acid. core.ac.uk The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) with sodium carbonate as the base, proceeded in high yields, underscoring the robustness of the Suzuki reaction for functionalizing this heterocyclic system. core.ac.uk This provides a strong precedent for the successful coupling of this compound.

Table 2: Suzuki Coupling of a Substituted 1-Bromoisoquinolin-3-amine Data sourced from a study on a closely related isomer, 1-bromoisoquinolin-3-amine. core.ac.uk

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-methylisoquinolin-3-amine | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 92 |

| 1-Bromo-4-phenylisoquinolin-3-amine | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

Recent advances in synthetic chemistry have popularized photoredox catalysis for C-H functionalization. One such method is the cross-dehydrogenative coupling of C-H bonds in amines with electron-deficient heteroarenes, often proceeding via a Minisci-type mechanism. In this transformation, 5-Bromoisoquinoline can serve as the electron-deficient heteroarene, reacting with α-amino radicals generated from cyclic amines.

A detailed study developed a workflow for the photoredox-mediated sp²–sp³ cross-dehydrogenative heteroarylation of cyclic amines. This method was successfully applied to 5-bromoisoquinoline, which coupled with N-Boc protected cyclic amines at the C1 position. The reaction is typically mediated by an iridium-based photocatalyst under visible light irradiation, using an oxidant like ammonium persulfate. The methodology shows good tolerance for various functional groups, including unprotected aromatic NH groups, suggesting its applicability to this compound without requiring protection of the C3-amino group.

Table 3: Photoredox-Mediated Heteroarylation of 5-Bromoisoquinoline Data sourced from a study using 5-bromoisoquinoline as the heteroarene substrate.

| Heteroarene | Amine Coupling Partner | Photocatalyst | Oxidant | Additive | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline | tert-Butyl morpholine-4-carboxylate | {Ir[dFCF₃(ppy)₂]dtbbpy}PF₆ | (NH₄)₂S₂O₈ | TsOH·H₂O | 83 |

Reactions Involving the Amine Functionality

The primary amine at the C3 position is a key functional group that can be readily transformed into a variety of other functionalities, providing a route to novel derivatives.

The conversion of the primary amino group of this compound into an amidine represents a valuable synthetic transformation. Amidines are important structural motifs in medicinal chemistry. This conversion can be achieved through various methods, a common one being reaction with an orthoester followed by an amine.

In a relevant study, the amino group of 7-methylindazolo[3,2-a]isoquinolin-6-amine, a tetracyclic system derived from 1-bromoisoquinolin-3-amine, was successfully converted into various amidine derivatives. core.ac.uk The transformation was accomplished by reacting the amino compound with triethyl orthoformate to generate an intermediate ethoxyimidate, which was then treated in situ with different secondary amines (pyrrolidine or piperidine) to furnish the corresponding N,N-disubstituted amidines in good yields. core.ac.uk This demonstrates a viable pathway for the functionalization of the amino group on an isoquinoline-related scaffold.

Table 4: Amidination of an Indazolo[3,2-a]isoquinolin-6-amine Derivative Data sourced from a study on a derivative of 1-bromoisoquinolin-3-amine. core.ac.uk

| Starting Amine | Reagent 1 | Reagent 2 | Product | Yield (%) |

|---|---|---|---|---|

| 7-Methylindazolo[3,2-a]isoquinolin-6-amine | Triethyl orthoformate | Pyrrolidine | N'-(7-Methylindazolo[3,2-a]isoquinolin-6-yl)-N,N-(butane-1,4-diyl)formimidamide | 73 |

| 7-Methylindazolo[3,2-a]isoquinolin-6-amine | Triethyl orthoformate | Piperidine | N'-(7-Methylindazolo[3,2-a]isoquinolin-6-yl)-N,N-(pentane-1,5-diyl)formimidamide | 78 |

Diazotization and Subsequent Transformations

The primary amino group at the C-3 position of the isoquinoline nucleus is a key functional handle for a variety of chemical transformations, most notably through diazotization. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from analogous isoquinoline systems. The process involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, HBr), to form a reactive diazonium salt. vulcanchem.commdpi.com This intermediate is typically not isolated and is used in situ for subsequent transformations.

One common subsequent transformation is the Sandmeyer reaction, where the diazonium group is replaced by a variety of substituents. For instance, diazotization in hydrobromic acid can lead to the formation of a bromo-substituted product, effectively replacing the amino group with a bromine atom. core.ac.uk In related isoquinoline compounds, diazonium salts have been hydrolyzed to phenols or used in diazo coupling reactions at activated positions of the heterocyclic ring. vulcanchem.comthieme-connect.de The presence of the bromine atom at the C-5 position and the electron-withdrawing nature of the isoquinoline nitrogen influence the reactivity and stability of the diazonium intermediate.

Nucleophilic Amination Reactions

The bromine atom on the isoquinoline core can be susceptible to nucleophilic substitution, although this often requires specific reaction conditions. Studies on related compounds, such as 3-bromoisoquinoline (B184082), have shown that amination can be achieved using potent nucleophiles like potassium amide in liquid ammonia (B1221849). researchgate.netwiley.com This transformation is particularly notable as it can proceed through an Addition-Nucleophilic Ring Opening and Ring Closure (ANRORC) mechanism. researchgate.netwiley.com In this pathway, the amide ion adds to the ring, leading to a ring-opened intermediate, which then eliminates the bromide ion and re-closes to form the amino-substituted product. researchgate.net It has been demonstrated that the amination of 3-bromoisoquinoline proceeds significantly via this SN(ANRORC) mechanism. wiley.com This suggests a potential pathway for converting this compound into a di-amino-isoquinoline derivative, although the substitution would occur at the bromine-bearing C-5 position rather than the amine-bearing C-3.

Annulation Reactions for Fused Heterocyclic Systems

This compound serves as a strategic precursor for annulation reactions, where new rings are fused onto the isoquinoline scaffold. The presence of both an amino group and a halogen atom at different positions allows for a range of cyclization strategies to build complex polycyclic systems.

Synthesis of Pyrrolo[2,3-c]isoquinoline Systems

The construction of a pyrrole (B145914) ring fused to the isoquinoline core to form pyrrolo[2,3-c]isoquinoline systems can be achieved through palladium-catalyzed annulation reactions. A notable method involves a domino condensation–Heck cyclization sequence. arkat-usa.org Research on the isomeric 4-bromoisoquinolin-3-amine has demonstrated its successful reaction with acetaldehyde (B116499) in the presence of a palladium catalyst to yield the 3H-pyrrolo[2,3-c]isoquinoline core. arkat-usa.org This represents one of the first examples of annulating a pyrrole ring onto an isoquinoline using this domino approach. arkat-usa.org The methodology is expected to be applicable to this compound, providing a route to the corresponding pyrrolo[2,3-c]isoquinoline derivative.

| Reaction Data: Pd-Catalyzed Annulation for Pyrroloisoquinoline Synthesis | |

| Starting Material | 4-bromoisoquinolin-3-amine (as model) |

| Reagent | Acetaldehyde |

| Catalyst System | 5 mol% Pd(dba)₂ / 10 mol% X-Phos |

| Base | 3 equiv. KOAc |

| Solvent | DMA |

| Temperature | 120 °C |

| Product | 3H-pyrrolo[2,3-c]isoquinoline core |

| Source: arkat-usa.org |

Formation of Indazolo[3,2-a]isoquinolinamines

A concise, two-step reaction sequence has been developed for the synthesis of indazolo[3,2-a]isoquinolin-6-amines, starting from substituted 1-bromoisoquinolin-3-amines. core.ac.uk This methodology is highly relevant for derivatives like this compound. The process begins with a Suzuki coupling of the bromoisoquinolin-amine with 2-nitrophenylboronic acid to yield a 1-(2-nitrophenyl)isoquinolinamine intermediate. core.ac.uk The subsequent and key step is a reductive Cadogan cyclization, where the nitro group is reduced, often using a reagent like triethyl phosphite (B83602) under microwave irradiation, to form a reactive nitrene intermediate. core.ac.uk This nitrene then attacks the isoquinoline ring nitrogen to form the new five-membered indazole ring, completing the tetracyclic system. core.ac.uk The resulting indazolo[3,2-a]isoquinolin-6-amine products have been noted for their fluorescent properties. core.ac.uk

| Reaction Data: Synthesis of Indazolo[3,2-a]isoquinolinamines | |

| Step 1: Suzuki Coupling | |

| Starting Material | 1-Bromoisoquinolin-3-amine derivatives |

| Coupling Partner | 2-Nitrophenylboronic acid |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) |

| Product | 1-(2-Nitrophenyl)isoquinolinamine |

| Step 2: Cadogan Cyclization | |

| Starting Material | 1-(2-Nitrophenyl)isoquinolinamine |

| Reagent | Triethyl phosphite |

| Conditions | Microwave irradiation and pressure |

| Product | Indazolo[3,2-a]isoquinolin-6-amine |

| Source: core.ac.uk |

Goldberg-Ullmann-Type Coupling Reactions

The Goldberg-Ullmann reaction provides a classic and effective method for forming C-N bonds, specifically through the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This reaction is an alternative to the more modern Buchwald-Hartwig amination. wikipedia.org For this compound, the bromine at the C-5 position can act as the halide component in a Goldberg-type amination.

The reaction would involve heating this compound with a primary or secondary amine (aliphatic or aromatic) in the presence of a copper catalyst and a base. researchgate.netnih.gov Traditional Ullmann conditions often required harsh conditions, such as high temperatures (over 200°C) and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org However, modern protocols have introduced improvements, including the use of soluble copper(I) catalysts (e.g., CuI) and ligands like phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgscispace.com The coupling would result in a new amine substituent at the C-5 position of the isoquinoline ring.

Exploration of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. A significant advancement applicable to the Goldberg-Ullmann coupling of compounds like this compound is the use of Deep Eutectic Solvents (DESs) as the reaction medium. nih.govfrontiersin.org

Research has demonstrated that the CuI-catalyzed Ullmann amination between aryl halides and various amines can be performed efficiently in DESs, such as a mixture of choline (B1196258) chloride and glycerol. nih.govfrontiersin.org This approach offers several advantages over traditional methods:

Milder Conditions : The reactions can proceed smoothly at lower temperatures (60–100°C). nih.gov

Ligand-Free : The protocol often works effectively without the need for additional, and often expensive or toxic, ligands. frontiersin.org

Environmentally Benign : DESs are biodegradable, have low toxicity, and are considered greener alternatives to volatile organic compounds (VOCs). frontiersin.org

Recyclability : The catalyst and solvent system can potentially be recycled for multiple runs. researchgate.net

This methodology provides a practical and sustainable pathway for C-N cross-coupling reactions, directly aligning with the goals of reducing waste and improving the safety profile of chemical syntheses. nih.gov

Solvent Selection and Environmental Impact

The choice of solvent is a critical factor in chemical synthesis, profoundly influencing reaction efficiency, cost, and environmental footprint. rsc.org In the context of reactions involving this compound and its precursors, solvent selection is guided by factors such as reactant solubility, reaction type, and the increasing demand for greener processes.

Detailed research findings indicate that the synthesis of the 5-bromoisoquinoline core often employs strong acids like concentrated sulfuric acid, which acts as both a solvent and a catalyst. orgsyn.orggoogle.com Subsequent work-up procedures frequently involve solvents such as diethyl ether for extraction and heptane (B126788) for purification. google.com For transformations of the bromoisoquinoline scaffold, such as cross-coupling reactions, polar aprotic solvents are preferred. For instance, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are considered ideal for coupling reactions due to their ability to dissolve the reactants effectively. Chlorinated solvents like dichloromethane (B109758) may be employed for specific transformations like halogen exchange.

The environmental impact of these solvents is a significant concern. Traditional solvents like DMF, while effective, are under scrutiny due to their toxicity. researchgate.net The chemical industry is progressively moving towards more sustainable solvent choices to minimize pollution, reduce energy consumption, and enhance safety. garph.co.uk This shift is guided by green chemistry principles, which advocate for solvents that are less hazardous, biodegradable, and have a lower carbon footprint. garph.co.uk

Solvent selection guides, such as those developed by pharmaceutical companies, rank solvents based on safety, health, and environmental criteria. ubc.ca This approach discourages the use of hazardous solvents like chloroform (B151607) and tetrachloromethane for environmental and health reasons. ubc.ca The concept of life cycle assessment is crucial, where factors like the energy required for solvent production and recycling are considered. rsc.org Appropriate solvent selection, including recycling, can significantly reduce CO2 emissions and costs. rsc.org For example, solvent recovery is often a more environmentally sound and economical option than incineration. researchgate.net

Below is an interactive table summarizing the characteristics of solvents relevant to the synthesis and transformation of this compound.

| Solvent | Typical Use | Advantages | Sustainability/Environmental Concerns | Source |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Solvent/catalyst for bromination of isoquinoline | Effective for electrophilic substitution | Highly corrosive, hazardous waste generation, highly exothermic reactions with water | orgsyn.org, google.com |

| Diethyl Ether | Extraction | Good extraction solvent for organic compounds | Highly flammable, forms explosive peroxides, high volatility contributes to VOC emissions | orgsyn.org, google.com |

| Dimethylformamide (DMF) | Coupling reactions | High polarity, good solvating power for a range of reactants | Reproductive toxicity, frequently used but under scrutiny | researchgate.net, |

| Dimethyl Sulfoxide (DMSO) | Coupling reactions | High boiling point, excellent solvating power | Difficult to remove due to high boiling point, can be challenging for product isolation | researchgate.net, |

| Ethanol | General synthesis | Safer, can be derived from renewable resources (bio-ethanol) | Limited solubility for some non-polar polymers, may require co-solvents | researchgate.net |

| Dichloromethane (DCM) | Halogen exchange, extraction | Effective for a range of organic compounds, volatile | Suspected carcinogen, environmental persistence |

Catalyst Systems and Their Sustainability

Catalysts are fundamental to the chemical transformations of this compound, enabling a variety of bond-forming reactions. The sustainability of these catalytic systems is a key area of modern chemical research, focusing on efficiency, reusability, and the use of non-toxic, earth-abundant materials. researchgate.net

The bromine atom on the this compound core makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are widely employed for these transformations. chemicalbook.com For example, domino condensation followed by an intramolecular Heck cyclisation of 4-bromoisoquinolin-3-amine, a close analogue, is achieved using a palladium catalyst to synthesize pyrrolo[2,3-c]isoquinoline skeletons. arkat-usa.org Specific palladium systems, such as Pd(dba)₂/Xantphos for Buchwald-Hartwig amination and Pd(PPh₃)₄ for Suzuki-Miyaura coupling, have proven effective in reactions with similar brominated isoquinoline derivatives.

Despite their effectiveness, noble metal catalysts like palladium have significant sustainability drawbacks, including high cost, toxicity, and limited global supply. This has spurred the development of catalysts based on more earth-abundant and less toxic metals. researchgate.net Iron, for instance, is an attractive alternative, and iron-based catalysts have been successfully developed for the synthesis of primary amines via reductive amination, demonstrating a broad functional group tolerance and potential for reusability. d-nb.info

The principles of green chemistry also promote the use of organocatalysts, which are small, metal-free organic molecules. Catalysts like L-proline have been used effectively in aqueous media for multicomponent reactions, offering a sustainable alternative to metal-based systems. mdpi.com Boron-based catalysts, such as boric acid and its derivatives, represent another class of sustainable catalysts for amide bond formation, a crucial reaction in medicinal chemistry. ucl.ac.uk These catalysts are often more environmentally benign and can be highly efficient, particularly when used in processes that minimize waste, for example, through the azeotropic removal of water. ucl.ac.uk

Catalyst sustainability is also enhanced through heterogenization, where the catalyst is immobilized on a solid support. This approach facilitates catalyst separation from the reaction mixture, allowing for easy recovery and recycling over multiple reaction cycles. researchgate.netnih.gov The development of stable, recyclable, and efficient catalytic systems, such as supported zinc-based catalysts, is a key goal for industrial-scale sustainable chemical production. nih.gov

The following interactive table provides a comparison of different catalyst systems relevant to the transformations of this compound.

| Catalyst System | Typical Application | Advantages | Sustainability Considerations | Source |

|---|---|---|---|---|

| Palladium-based (e.g., Pd(PPh₃)₄, Pd(dba)₂) | Suzuki, Heck, Buchwald-Hartwig cross-coupling | High reactivity and broad substrate scope | High cost, toxicity, residual metal contamination in products, limited resource | arkat-usa.org, |

| Iron-based | Reductive amination | Earth-abundant, low cost, low toxicity | Often requires specific ligands or supports; activity can be lower than noble metals | d-nb.info |

| Boron-based (e.g., Boric Acid) | Amidation | Low toxicity, readily available, metal-free | May require higher temperatures or azeotropic water removal; limited scope for challenging substrates | ucl.ac.uk |

| Organocatalysts (e.g., L-proline) | Multicomponent reactions, Mannich reactions | Metal-free, often biodegradable, can operate in aqueous media | May require higher catalyst loadings compared to metal catalysts | mdpi.com |

| Supported/Heterogeneous (e.g., Supported ZnGA) | Various, including polymerization and coupling | Recyclable, easy to separate from product, improved stability | Potential for metal leaching, may have lower activity than homogeneous counterparts | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 5-Bromoisoquinolin-3-amine is expected to show distinct signals corresponding to the protons of the isoquinoline (B145761) core and the amine substituent. The chemical shifts are influenced by the electron-withdrawing effects of the ring nitrogen and the bromine atom, as well as the electron-donating nature of the amine group. Protons on carbons adjacent to nitrogen are typically deshielded and appear at a lower field. The amine protons (NH₂) are expected to produce a broad signal that can exchange with deuterium (B1214612) oxide (D₂O), causing the signal to disappear from the spectrum, which is a key method for identifying such protons.

Based on the structure and general principles of NMR, the predicted proton signals are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | ~8.8 - 9.2 | Singlet (s) | - |

| H4 | ~7.0 - 7.4 | Singlet (s) | - |

| H6 | ~7.6 - 8.0 | Doublet (d) | 7.0 - 9.0 |

| H7 | ~7.2 - 7.6 | Triplet (t) | 7.0 - 8.0 |

| H8 | ~7.8 - 8.2 | Doublet (d) | 7.0 - 9.0 |

| NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the isoquinoline ring system. The chemical shifts are influenced by the neighboring atoms; carbons bonded to electronegative atoms like nitrogen and bromine will appear at different fields. Carbons directly attached to nitrogen are typically deshielded.

The predicted chemical shifts for the carbon atoms are outlined in the table below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 145 - 155 |

| C3 | 150 - 160 |

| C4 | 100 - 110 |

| C4a | 125 - 135 |

| C5 | 115 - 125 |

| C6 | 130 - 140 |

| C7 | 120 - 130 |

| C8 | 125 - 135 |

| C8a | 135 - 145 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. The presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₇BrN₂), the molecular ion peak would appear as a doublet with nearly equal intensity at m/z values corresponding to the masses of C₉H₇⁷⁹BrN₂ and C₉H₇⁸¹BrN₂. Common fragmentation pathways for such heterocyclic compounds include the loss of the bromine atom and the cleavage of the pyridine (B92270) ring.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₉H₇⁷⁹BrN₂]⁺ | ~222 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₉H₇⁸¹BrN₂]⁺ | ~224 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₉H₇N₂]⁺ | ~143 | Loss of Bromine atom |

| [M-HCN]⁺ | [C₈H₆BrN]⁺ | ~195/197 | Loss of hydrogen cyanide from the pyridine ring |

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that typically results in a protonated molecular ion [M+H]⁺. This method is less likely to cause extensive fragmentation compared to EI-MS, making it useful for confirming molecular weight. For this compound, the spectrum would be expected to show a prominent doublet corresponding to the [M+H]⁺ ions containing the two bromine isotopes.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₉H₈⁷⁹BrN₂]⁺ | ~223 | Protonated molecule with ⁷⁹Br |

| [M+H+2]⁺ | [C₉H₈⁸¹BrN₂]⁺ | ~225 | Protonated molecule with ⁸¹Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic bands for its primary amine and aromatic ring structures. As a primary amine, it should exhibit two N-H stretching bands. thieme-connect.de The aromatic nature of the isoquinoline ring will be confirmed by C-H and C=C stretching vibrations. orgsyn.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands, asymmetric & symmetric) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C and C=N Stretch | Aromatic/Heterocyclic Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-Br Stretch | Bromo-aromatic | 500 - 600 |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful tools to investigate the photophysical properties of molecules like this compound. These techniques provide information on how the molecule interacts with light, including the wavelengths it absorbs and emits, and the efficiency of these processes.

The Stokes shift is the difference between the wavelength of the maximum absorption and the maximum emission. wikipedia.org This phenomenon arises from energy loss due to vibrational relaxation in the excited state before fluorescence occurs. wikipedia.org A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The Stokes shift is influenced by the molecular structure and the solvent environment. For example, in a series of fluorescent boroisoquinolines, Stokes shifts greater than 100 nm were observed, indicating significant structural rearrangement in the excited state. nih.gov The Stokes shift for this compound would be determined by measuring its fluorescence emission spectrum and comparing it to its absorption spectrum.

| Compound | Solvent | Absorption Maxima (λabs, nm) |

| 5-Bromoisoquinoline (B27571) | Benzene (B151609) | 222, 269, 313 |

This table presents data for a related compound due to the absence of specific experimental data for this compound.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a key characteristic of efficient fluorophores. The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature. For example, certain boroisoquinoline derivatives have been reported to exhibit remarkable quantum yields, with one derivative reaching 0.84. researchgate.net

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be affected by its environment. Fluorescence lifetimes are typically in the nanosecond range. While specific values for this compound are not documented, studies on other fluorescent heterocyclic compounds provide a general reference for the expected range of these parameters.

| Parameter | Description |

| Fluorescence Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed, indicating fluorescence efficiency. |

| Fluorescence Lifetime (τ) | Average time a molecule remains in the excited state before emitting a photon. |

The nature and position of substituents on the isoquinoline ring system can significantly alter its photophysical properties. Electron-donating groups, such as the amino group in this compound, and electron-withdrawing groups, like the bromo group, can modulate the energy levels of the molecule, thereby affecting the absorption and emission wavelengths, quantum yields, and lifetimes.

For example, the introduction of an amino group can lead to a red-shift (shift to longer wavelengths) in the absorption and emission spectra due to the extension of the π-conjugated system. Conversely, the heavy bromine atom can potentially enhance intersystem crossing, a non-radiative decay pathway, which might lead to a decrease in the fluorescence quantum yield. A systematic study of various substituted isoquinoline derivatives would be necessary to fully elucidate the specific effects of the bromo and amino substituents on the photophysical properties of the this compound scaffold. Research on substituted amino-quinoline derivatives has shown that the introduction of different aryl groups can tune the fluorescent properties, leading to solvatochromism and high fluorescence in the solid state. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, X-ray crystallographic studies have been conducted on numerous other brominated and substituted isoquinoline derivatives. acs.orgresearchgate.net For instance, the crystal structure of an acyclic secondary amine-borane derived from 8-bromo-7-methoxyisoquinoline (B1626704) has been determined, revealing detailed information about its molecular geometry and packing in the solid state. researchgate.net

A crystallographic analysis of this compound would be expected to reveal a planar isoquinoline ring system. The analysis would also detail the bond lengths of the C-Br and C-N bonds, as well as the bond angles within the heterocyclic ring. Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group and potentially halogen bonding involving the bromine atom, which would dictate the supramolecular architecture of the compound in the solid state. Such structural information is invaluable for computational modeling and for understanding the material's physical properties.

Structure Activity Relationship Sar Studies of 5 Bromoisoquinolin 3 Amine and Its Derivatives

Systematic Modification of the 5-Bromoisoquinolin-3-amine Scaffold

The this compound core offers several points for chemical modification, allowing for a systematic exploration of its SAR. Researchers have focused on three primary areas: the bromine atom at the 5-position, the amine group at the 3-position, and other positions on the isoquinoline (B145761) ring system. These modifications have provided critical insights into the structural requirements for biological potency.

Effects of Substituting the Bromine Atom

The bromine atom at the 5-position of the isoquinoline ring plays a crucial role in the molecule's interaction with its biological targets. Substitution of this halogen has been a key strategy to modulate activity and selectivity. Studies have shown that replacing the bromine with other halogen atoms or different functional groups can significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity.

For instance, in a series of related quinoline (B57606) derivatives, the presence and position of a bromine atom were found to be critical for anticancer potency. The introduction of bromine at certain positions significantly enhanced inhibitory activity against various cancer cell lines. While direct systematic substitution studies on this compound are not extensively documented in publicly available literature, the general principle from related heterocyclic systems suggests that the electronegativity and size of the substituent at this position are key determinants of activity. It is hypothesized that the bromine atom may participate in halogen bonding or occupy a specific hydrophobic pocket in the target protein.

| Substitution at Position 5 | Observed/Expected Effect on Biological Activity |

| Bromine (Br) | Serves as a key anchoring point, potentially through halogen bonding or hydrophobic interactions. |

| Chlorine (Cl) | May maintain some activity due to similar electronegativity, but reduced size could affect binding affinity. |

| Fluorine (F) | Smaller size and high electronegativity could lead to altered binding modes and potentially different selectivity profiles. |

| Methyl (CH₃) | Introduction of a small alkyl group could probe for nearby hydrophobic pockets, potentially increasing potency if a favorable interaction is achieved. |

| Methoxy (OCH₃) | The introduction of an electron-donating group could alter the electronic distribution of the ring and introduce potential hydrogen bond accepting capabilities. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for direct substitutions on this compound is limited in the reviewed literature.

Impact of Amine Group Modifications and Substituent Introduction

The amine group at the 3-position is a critical functional group that often acts as a hydrogen bond donor or a point for further derivatization. Modifications of this group, such as alkylation, acylation, or incorporation into larger substituents, have profound effects on the pharmacological profile of the resulting compounds.

N-acylation, for example, can introduce a variety of substituents that can explore the binding site for additional interactions. The nature of the acyl group, whether it is a small aliphatic chain or a bulky aromatic ring, can dramatically influence potency and selectivity. In many kinase inhibitors based on related scaffolds, the amine group serves as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. Therefore, modifications that alter the hydrogen bonding capacity of this group are expected to have a significant impact on activity.

| Modification of 3-Amine Group | Potential Impact on Biological Activity |

| Primary Amine (-NH₂) | Acts as a hydrogen bond donor, crucial for interactions with many biological targets. |

| N-Alkylation (-NHR) | Can probe for specific hydrophobic pockets. The size and nature of the alkyl group are critical. |

| N-Acylation (-NHCOR) | Introduces a carbonyl group which can act as a hydrogen bond acceptor. The 'R' group allows for extensive exploration of the binding site. |

| N-Arylation (-NHAr) | Can introduce significant steric bulk and potential for pi-stacking interactions. |

| Formation of a Heterocycle | Incorporation of the amine into a heterocyclic ring can constrain the conformation and introduce new interaction points. |

This table outlines potential outcomes of amine group modifications based on established medicinal chemistry principles, pending specific experimental data on this compound derivatives.

Influence of Other Ring Substituents on Biological Potency

While the 5-bromo and 3-amino groups are primary points of interaction, substituents at other positions on the isoquinoline ring can also significantly modulate biological activity. These substituents can influence the electronic properties of the entire ring system, affect the molecule's conformation, and create additional points of contact with the target.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the isoquinoline nitrogen and the 3-amino group, which can in turn affect the strength of ionic or hydrogen bonding interactions. Steric bulk introduced at positions adjacent to the key binding groups can also force the molecule into a specific conformation that may be more or less favorable for binding. In studies of tetrahydroisoquinoline derivatives, it has been shown that various functional groups on the backbone play a vital role in modulating the biological potential of the compounds.

Correlation between Structural Features and Pharmacological Profiles

The systematic modifications discussed above allow for the development of a clearer understanding of the correlation between the structural features of this compound derivatives and their resulting pharmacological profiles. This knowledge is crucial for the rational design of more potent and selective compounds.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be hypothesized based on its structure and the SAR data from related compounds.

The essential features likely include:

A hydrogen bond donor: The 3-amino group is a prime candidate for this role, crucial for anchoring the molecule in the binding site of many enzymes, such as kinases.

A halogen bond donor/hydrophobic feature: The bromine atom at the 5-position likely serves this purpose, interacting with a specific region of the target protein.

An aromatic ring system: The isoquinoline core provides a rigid scaffold and can engage in pi-stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

The spatial arrangement of these features is critical for high-affinity binding. Pharmacophore modeling studies on related heterocyclic inhibitors often highlight the importance of the relative positioning of hydrogen bond donors/acceptors and hydrophobic/aromatic regions.

Stereochemical Influences on Efficacy and Selectivity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. Although this compound itself is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with significantly different pharmacological properties.

If a substituent introduced, for example, on the 3-amino group, creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different binding affinities and selectivities for their target. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for a more optimal fit into the chiral binding site of a protein, while the other stereoisomer may fit poorly or not at all.

Conformational Analysis and its Relevance to Biological Activity

Molecular modeling and computational chemistry are powerful tools to investigate the conformational landscape of these molecules. By calculating the potential energy surface as a function of dihedral angles, researchers can identify low-energy, stable conformations that are more likely to be biologically active. For instance, the rotation around the C3-N bond of the amino group is a key conformational parameter. The orientation of the amino group relative to the isoquinoline ring can affect its ability to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket.

Furthermore, the bromine atom at the 5-position not only influences the electronic distribution of the aromatic system but also imposes steric constraints. These constraints can restrict the rotational freedom of nearby substituents and favor specific conformations that may be either beneficial or detrimental to biological activity. The interplay between the electronic effects of the bromine atom and the conformational preferences of the molecule is a key aspect of SAR studies.

The relevance of conformational analysis to biological activity is most evident when considering the binding of these compounds to their target proteins, such as kinases. The specific conformation that a molecule adopts upon binding to a receptor is known as the bioactive conformation. This conformation may not necessarily be the lowest energy conformation in solution but must be energetically accessible.

For a series of this compound derivatives, variations in their biological activity can often be rationalized by analyzing their conformational preferences. For example, the introduction of different substituents on the 3-amino group can alter the preferred dihedral angles and, consequently, the molecule's ability to fit into a specific binding site.

A hypothetical study investigating the conformational preferences of a series of this compound derivatives and their corresponding inhibitory activity against a target kinase could yield data such as that presented in the interactive table below. In this notional dataset, the preferred dihedral angle of a key substituent is correlated with the observed biological activity.

| Compound | Substituent at 3-amino | Preferred Dihedral Angle (°) | Kinase Inhibition (IC₅₀, nM) |

| 1 | -H | 30 | 150 |

| 2 | -CH₃ | 45 | 100 |

| 3 | -C₂H₅ | 60 | 50 |

| 4 | -C(CH₃)₃ | 90 | 500 |

| 5 | -Phenyl | 120 | 25 |

This table presents hypothetical data for illustrative purposes, demonstrating how conformational parameters can be correlated with biological activity.

In this hypothetical example, a clear trend can be observed where a specific range of dihedral angles is associated with higher inhibitory potency. The bulky tert-butyl group in compound 4 may force the molecule into a conformation that is less favorable for binding, leading to a significant drop in activity. Conversely, the phenyl substituent in compound 5 might adopt a conformation that allows for additional favorable interactions within the binding site, resulting in the highest potency.

Such analyses, combining computational conformational studies with experimental biological data, are fundamental to rational drug design. By understanding the conformational requirements for optimal biological activity, medicinal chemists can design new derivatives of this compound with improved potency and selectivity.

Biological and Pharmacological Investigations of 5 Bromoisoquinolin 3 Amine Derivatives

Anticancer and Antitumor Research

Derivatives featuring the bromo-amino-isoquinoline core have demonstrated significant potential in oncology research. These compounds have been investigated for their ability to kill cancer cells directly and to interfere with the cellular processes that allow tumors to grow and spread.

Cytotoxicity Studies against Cancer Cell Lines

A primary measure of a compound's anticancer potential is its cytotoxicity, or its ability to kill cancer cells. Numerous studies have evaluated isoquinoline (B145761) and quinoline (B57606) derivatives, including those with bromine and amino substitutions, against a panel of human cancer cell lines.

One notable study found that 7-Amino-6-bromoisoquinoline-5,8-quinone was the most promising active compound against the tested cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 0.21 to 0.49 μM. semanticscholar.org This potency was found to be greater than that of the established anticancer agent etoposide. semanticscholar.org Similarly, other aminoisoquinoline-5,8-quinone derivatives showed significant antitumor activity against human gastric adenocarcinoma, lung, and bladder carcinoma cells. semanticscholar.org

Research on highly brominated quinolines also highlights their antiproliferative effects. Novel brominated methoxyquinolines and nitrated bromoquinolines exhibited significant inhibitory effects against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines. nih.govnih.gov One particular compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed potent activity with IC50 values between 5.45 and 9.6 μg/mL. nih.govnih.gov Furthermore, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened for anticancer activity, with a 1,3-thiazol-2-ylamino derivative proving to be the most potent, showing selectivity towards breast cancer cell lines like MDA-MB-468 and MCF7. univ.kiev.ua

| Compound Class/Derivative | Cancer Cell Line(s) | Measured Activity (IC50 / GP) | Reference |

|---|---|---|---|

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (gastric), SK-MES-1 (lung), J82 (bladder), HL-60 (leukemia) | IC50: 0.21 - 0.49 μM | semanticscholar.org |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (glioma), HeLa (cervical), HT29 (colon) | IC50: 5.45 - 9.6 μg/mL | nih.govnih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468, MCF7 (breast) | GP: 10.72% and 26.62% | univ.kiev.ua |

| Dimethylpyrazolyl isoquinolinone derivative | A498 (renal) | GP: -3.00% (lethal effect) | univ.kiev.ua |

| Benzo[f]quinoline quaternary salt (3d) | MDA-MB-468 (breast) | PGI: 10% (lethality) | mdpi.com |

Mechanism of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest, Histone H3 and α-Tubulin Acetylation Upregulation)

Beyond direct cytotoxicity, understanding how these compounds work at a molecular level is crucial. Research has shown that bromo-substituted quinoline and isoquinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Apoptosis Induction and Cell Cycle Arrest: Apoptosis is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in tumor cells. Studies have shown that certain brominated quinoline derivatives can induce apoptosis, as confirmed by DNA fragmentation assays. nih.govnih.govnih.gov For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was found to cause a significant decrease in the number of leukemia cells by inducing apoptosis. nih.gov Similarly, 3-bromo-isoxazoline derivatives have been shown to trigger apoptotic cell death in pancreatic cancer cells. mdpi.com

These compounds can also interfere with the cell cycle, the process through which cells replicate. By arresting the cell cycle at specific checkpoints, these derivatives can prevent cancer cells from proliferating. For example, some fused pyrimidine (B1678525) derivatives have been shown to cause cell cycle arrest in the G1 phase in human breast cancer cells (MCF-7). mdpi.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their growth. mdpi.com

Histone H3 and α-Tubulin Acetylation Upregulation: Another emerging mechanism of action for anticancer agents involves the modulation of epigenetic factors, such as histone deacetylases (HDACs). HDACs remove acetyl groups from proteins like histones and α-tubulin, affecting gene expression and microtubule stability. Inhibiting HDACs can lead to the hyperacetylation of these proteins, which can, in turn, induce cell cycle arrest and apoptosis. While direct studies on 5-Bromoisoquinolin-3-amine are limited, the broader class of isoquinoline alkaloids includes compounds that are known to affect these pathways. Research into related heterocyclic structures provides a basis for the potential mechanism of action.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound are part of a larger family of quinoline and isoquinoline compounds that have been extensively studied for their ability to combat microbial infections.

Antibacterial Efficacy

The isoquinoline framework is a key feature in many compounds with antibacterial properties. researchgate.net Studies on various isoquinoline derivatives have demonstrated their effectiveness against a range of bacteria, including drug-resistant strains. For example, novel alkynyl isoquinoline compounds have shown strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

A series of 5-aminoquinoline (B19350) derivatives demonstrated good antimicrobial activity against tested microbial strains. researchgate.net The introduction of a bulky bromo group has been shown to influence antimicrobial activity in some heterocyclic hybrids, suggesting that halogenation is a key strategy in designing new antibacterial agents. mdpi.com

| Compound Class/Derivative | Bacterial Strain(s) | Measured Activity (MIC) | Reference |

|---|---|---|---|

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive strains | MIC: 0.25 µg/mL | nih.gov |

| Benzothiazole-urea derivative (3j) | S. aureus | Favorable binding energy (-9.3 Kcal/mol) | researchgate.net |

| Spiropyrrolidine derivative (5d) | S. aureus ATCC 25923 | MIC: 3.95 mM | mdpi.com |

Antifungal Properties

Fungal infections, particularly in immunocompromised individuals, pose a significant health challenge, necessitating the development of new antifungal agents. Quinoline and isoquinoline derivatives have shown considerable promise in this area.

A compound known as bromoquinol has demonstrated potent, wide-spectrum antifungal activity. nih.gov Its mechanism is linked to interfering with fungal iron utilization, inducing oxidative stress, and causing apoptosis in fungi like Aspergillus fumigatus. nih.gov In another study, synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives containing a bromo substituent at the fourth position were screened for activity against Candida albicans. Several of these derivatives showed high potency, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL. nih.gov Similarly, 6-bromo-4-ethoxyethylthio quinazoline (B50416) was found to possess high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Antimalarial Potential

The quinoline core is famously the basis for some of the most important antimalarial drugs in history, such as chloroquine (B1663885) and primaquine (B1584692). Research continues to explore new aminoquinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

Studies on 3-aminoquinolines and 5-aminoquinolines have been conducted to evaluate their potential as antimalarials. nih.gov One 5-quinolinediamine derivative was found to be curative against Plasmodium cynmolgi in rhesus monkeys. nih.gov A separate series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against P. falciparum growth and were particularly active against a chloroquine-resistant clone. nih.gov These findings underscore the continued importance of the aminoquinoline scaffold in the development of new antimalarial therapies. nih.govmdpi.com

Neuropharmacological Applications

The structural framework of isoquinoline is foundational to many neuropharmacologically active compounds. Researchers have synthesized and evaluated numerous derivatives for their effects on the central nervous system, revealing potential for neuroprotection, interaction with key neuroreceptors, and therapeutic applications in neurological disorders.

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant neuroprotective properties through various mechanisms. researchgate.net Studies indicate that these compounds can mitigate neuronal damage by reducing oxidative stress, alleviating neuroinflammation, and regulating autophagy. researchgate.netnih.gov

One key mechanism involves the activation of the Keap1-Nrf2 pathway, a critical cellular defense system against oxidative stress. nih.gov For instance, a 3-amino quinazoline derivative was shown to improve memory function, increase signaling of Nrf2, and boost antioxidant defenses in an animal model of Alzheimer's disease. nih.gov This suggests that activating this pathway may be a viable therapeutic strategy. nih.gov Furthermore, certain phenolic compounds found in plants have been shown to exert neuroprotective effects by mediating the PI3K/AKT signaling pathway. frontiersin.org This modulation helps to counteract oxidative stress, improve mitochondrial dysfunction, and reduce inflammatory injury in neuronal cells. frontiersin.org

Research has also highlighted the ability of isoquinoline alkaloids to reduce the production of pro-inflammatory mediators such as TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), which helps to limit neuroinflammation. nih.gov By targeting these interconnected pathways of oxidative stress, inflammation, and apoptosis, isoquinoline derivatives represent a promising class of compounds for the development of neuroprotective agents. nih.govfrontiersin.org

Derivatives of isoquinoline are actively investigated as ligands for various neuroreceptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in numerous physiological and pathological processes in the brain. fsu.edu The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, is a well-established target for antiemetic drugs and is also explored for other neurological conditions. nih.govwikipedia.org These receptors are located in the central and peripheral nervous systems and are involved in modulating the release of several neurotransmitters, including dopamine (B1211576) and GABA. fsu.edunih.gov

Research into novel quinoline and isoquinoline-sulfonamide analogs has demonstrated their potential to target a range of serotonin receptors. For example, new analogs of the antipsychotic drug aripiprazole (B633) have been synthesized that show affinity for 5-HT1A and 5-HT2A receptors, among others. researchgate.net While the primary focus of these particular studies was not the 5-HT3 receptor, they underscore the versatility of the isoquinoline scaffold in designing ligands with specific profiles for various serotonin receptor subtypes. The development of selective ligands for these receptors is a key strategy in the search for new treatments for psychiatric and neurological disorders. mdpi.com

The therapeutic potential of isoquinoline derivatives extends to several major neurological and psychiatric disorders.

Parkinson's Disease: Isoquinoline derivatives have been studied extensively in the context of Parkinson's disease (PD). nih.gov Some of these compounds are structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce parkinsonism by selectively destroying dopaminergic neurons. nih.gov Certain isoquinoline derivatives found in the human brain are considered potential endogenous neurotoxins that could contribute to nigral cell death in PD. nih.gov Their mechanism of toxicity is believed to involve the inhibition of complex I (NADH ubiquinone reductase) in the mitochondrial electron transport chain, leading to reduced ATP production and increased generation of reactive oxygen species. nih.govnih.gov This link makes them important molecules for understanding the etiology of PD and for developing models of the disease. nih.gov

Antidepressant Activity: The isoquinoline scaffold is a feature of compounds being investigated for antidepressant effects. researchgate.net The therapeutic action of many antidepressants is based on modulating monoamine neurotransmitter systems, such as serotonin. nih.gov For example, selective serotonin reuptake inhibitors (SSRIs) enhance the levels of serotonin at the synapse. nih.gov Novel isoquinoline-sulfonamide derivatives have been developed that target serotonin and dopamine receptors, showing potential as antidepressant agents. researchgate.net Furthermore, other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) derivatives, have shown significant antidepressant activity in preclinical models, often by inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. researchgate.net

Antipsychotic Activity: Atypical, or second and third-generation, antipsychotic drugs are characterized by their interaction with multiple neuroreceptors, particularly dopamine D2 and serotonin 5-HT2A receptors. nih.gov Aripiprazole, a third-generation antipsychotic, is a well-known example derived from a quinoline structure. researchgate.net Researchers have synthesized novel isoquinoline-sulfonamide analogs of aripiprazole that also target these key receptors. researchgate.net These compounds aim to replicate or improve upon the mechanism of existing drugs, which often involves partial agonism at D2 receptors and antagonism at 5-HT2A receptors, to effectively manage symptoms of psychosis with a lower risk of side effects compared to first-generation antipsychotics. nih.govmdpi.com

Anti-inflammatory Investigations

Isoquinoline alkaloids and their synthetic derivatives have been identified as potent anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways. One of the primary targets is the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. nih.gov Studies on novel chiral pyrazolo-isoquinoline derivatives have shown that these compounds can effectively inhibit NO release by down-regulating and suppressing the expression of iNOS in cellular models. nih.gov

In vivo studies using carrageenan-induced inflammation in rats have further confirmed these effects. In this model, the injection of carrageenan causes localized inflammation and paw edema. Treatment with certain 3-bromo-isoquinoline derivatives significantly reduced the mean paw thickness, demonstrating a strong anti-inflammatory effect. researchgate.net These findings are supported by research showing that isoquinoline alkaloids can also inhibit the production of other pro-inflammatory molecules like TNF-α and COX-2. nih.gov The consistent anti-inflammatory activity observed across different models highlights the potential of the isoquinoline scaffold in developing new treatments for inflammatory conditions.

Table 1: Effect of Synthesized 3-Bromoisoquinoline (B184082) Derivatives on Carrageenan-Induced Paw Edema in Rats Data synthesized from descriptions in research literature. researchgate.net

| Compound | Mean Paw Thickness Reduction (Post-3hr) | Activity Level |

|---|---|---|

| Negative Control | Baseline Increase | - |

| Compound 9b | Significant Reduction | Significant |

| Compound 9q | Significant Reduction | Significant |

| Other Derivatives | Minor Reduction | Mild |

Enzyme Inhibition Studies

The isoquinoline core structure is a key component of many molecules designed to be enzyme inhibitors, a major strategy in drug discovery for various diseases, including cancer and neurodegenerative disorders. mdpi.com Enzyme inhibition can be used to treat health problems ranging from obesity to skin pigmentation issues by targeting specific enzymes like pancreatic lipase (B570770) and tyrosinase. researchgate.net Derivatives of isoquinoline have been shown to inhibit a range of enzymes, demonstrating the versatility of this chemical scaffold. mdpi.com

DNA topoisomerases are nuclear enzymes that are essential for DNA replication and transcription, making them a critical target in cancer chemotherapy. nih.gov Topoisomerase I (Topo I) works by creating single-strand breaks in DNA to relieve torsional stress. nih.gov Inhibitors of this enzyme typically work by stabilizing the complex formed between Topo I and DNA, which prevents the re-ligation of the DNA strand and leads to cell death. mdpi.com

Several classes of isoquinoline derivatives have been identified as potent Topo I inhibitors.

Pyrazolo[4,3-f]quinolines: A series of these derivatives were synthesized and tested for their antiproliferative activity. Many of these compounds exhibited selective inhibitory activity against Topo I, with some showing greater potency than the reference drug camptothecin. nih.govfrontiersin.org

Indenoisoquinolines: A novel copper(II) complex of an indenoisoquinoline, WN198, was shown to be a dose-dependent inhibitor of Topo I, with activity starting at a concentration of 1 μM. mdpi.com This compound is believed to act as a DNA intercalator, further contributing to its cytotoxic effect on cancer cells. mdpi.com

Indolo[2,3-b]quinolines: Amide conjugates of these compounds have also been investigated as Topo I and Topo II inhibitors, showing strong binding to the enzyme-DNA complex in computational studies. mdpi.com

Table 2: Topoisomerase I Inhibitory Activity of Selected Isoquinoline Derivatives Data extracted from scientific publications. nih.govmdpi.com

| Compound Class | Specific Derivative | Activity Metric | Result |

|---|---|---|---|

| Indenoisoquinoline | WN198 (Copper Complex) | Inhibitory Concentration | Dose-dependent inhibition starting at 1 µM |

| Indenoisoquinoline | WN191 (Parent Compound) | Inhibitory Concentration | Inhibition starts at 2 µM |

| Pyrazolo[4,3-f]quinoline | Compound 1M | GI50 (Growth Inhibition) | < 8 µM across multiple cancer cell lines |

| Pyrazolo[4,3-f]quinoline | Compound 2E | GI50 (Growth Inhibition) | < 8 µM across multiple cancer cell lines |

AMPA Receptor Antagonism

There is currently a lack of publicly available scientific literature detailing studies on the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist activity of this compound or its direct derivatives. While the broader class of isoquinoline derivatives has been investigated for a wide range of biological activities, specific research focusing on their interaction with AMPA receptors has not been identified. The AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their antagonists are investigated for therapeutic potential in conditions such as epilepsy and neurodegenerative diseases. nih.govresearchgate.net Future research may explore the potential of this compound and its analogues as modulators of the AMPA receptor.

Antifilarial Activity Studies

Research into the therapeutic potential of isoquinoline derivatives has extended to the field of parasitology, with studies investigating their efficacy against filarial worms. A study by Srivastava et al. in 1996 focused on the synthesis and antifilarial properties of a series of 5-amino and 5,8-diaminoisoquinoline derivatives. researchgate.net

The investigation revealed that certain compounds within this series exhibited a promising filaricidal response. researchgate.net These derivatives were tested for their activity against the filarial parasite Acanthocheilonema viteae in rodent models. The findings from this research indicated that the 5-aminoisoquinoline (B16527) scaffold is a promising starting point for the development of new antifilarial agents. researchgate.net The study highlighted the potential of this class of compounds to contribute to the treatment of filariasis, a debilitating parasitic disease.

| Compound Class | Filarial Parasite | Animal Model | Observed Activity |

| 5-Amino and 5,8-diaminoisoquinoline derivatives | Acanthocheilonema viteae | Rodents | Promising filaricidal response |

Computational and Theoretical Studies of 5 Bromoisoquinolin 3 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Bromoisoquinolin-3-amine. These computational methods, such as Density Functional Theory (DFT), provide insights into the electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior. researchgate.net For instance, studies on analogous structures like 1-chloroisoquinoline (B32320) have utilized methods including HF/B3PW91 to determine optimized geometrical parameters such as bond lengths and angles. researchgate.net Such calculations are crucial as the electronic structure dictates the molecule's reactivity, stability, and spectroscopic properties. The introduction of substituents, like the bromo and amine groups on the isoquinoline (B145761) core, significantly perturbs the electronic landscape, influencing the structural and vibrational parameters of the molecule. researchgate.net

Understanding Reactivity and Selectivity in Synthetic Pathways

By analyzing the electronic structure, quantum chemical calculations can predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the reactivity and regioselectivity observed in synthetic reactions. rsc.org For example, DFT calculations can be used to determine local electrophilicity and polarization effects, which can explain the C2/C3 positional selectivity in reactions involving the isoquinoline scaffold. rsc.org In the context of synthesizing derivatives of this compound, these calculations can help rationalize why a particular position on the isoquinoline ring is more susceptible to substitution. Computational studies can model the transition states of different reaction pathways, and the calculated activation energies can predict which product is more likely to form. This approach has been used to increase the chemoselectivity of domino reactions by identifying reagents that widen the activation energy gap between the main reaction and potential side reactions. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These techniques are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.commdpi.com

Prediction of Ligand-Receptor Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which represents the binding affinity. nih.gov For example, in studies of 3-bromo isoquinoline derivatives, molecular docking was used to assess their binding affinity for targets like COX-2 and TNF-α. researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govmdpi.com This predictive power allows researchers to screen large libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. dntb.gov.ua

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-Bromo Isoquinoline Derivatives | COX-2 (PDB ID: 5KIR) | -7.4 to -8.7 | Not Specified researchgate.net |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one | VEGFR-2 | -15.6 | Glu885, Cys919, Asp106, Lys868, Val899 mdpi.com |

| Quercetin (Phyto-compound) | Retinoblastoma (Rb) | -7.8 | Not Specified biointerfaceresearch.com |

This table presents example data from studies on analogous compounds to illustrate the outputs of molecular docking analyses.

Elucidation of Biological Mechanism of Action at the Molecular Level